molecular formula C23H22N6O2 B1666412 A81988 CAS No. 141887-34-5

A81988

货号: B1666412
CAS 编号: 141887-34-5
分子量: 414.5 g/mol
InChI 键: DLMNZGAILMQDHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A81988 (Abbott 81988) is a synthetic, non-peptidic, competitive antagonist of the angiotensin II type 1 (AT1) receptor, a critical target in cardiovascular regulation . It is characterized by a pyridine-3-carboxylic acid core substituted with an N-n-propyl group and a biphenylmethyl moiety bearing a tetrazole ring at the ortho position . With a purity exceeding 98%, this compound is primarily utilized in preclinical research to study AT1 receptor signaling and hypertension pathophysiology.

属性

IUPAC Name

2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNZGAILMQDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161846
Record name A 81988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141887-34-5
Record name A 81988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141887345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 81988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

合成路线和反应条件

A-81988 是通过多步合成过程合成的,涉及各种有机化合物的反应。关键步骤包括形成联苯四唑中间体,然后将其与吡啶衍生物偶联以形成最终产物。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

A-81988 的工业生产涉及扩大实验室合成过程。这包括优化反应条件,使用大型反应器,以及实施结晶和色谱等提纯技术,以大量获得该化合物。 生产过程旨在具有成本效益和环境友好 .

化学反应分析

反应类型

A-81988 经历了各种化学反应,包括:

常见试剂和条件

形成的主要产物

从这些反应中形成的主要产物包括 A-81988 的各种衍生物,这些衍生物可能具有不同的药理特性和应用 .

科学研究应用

A-81988 具有广泛的科学研究应用,包括:

    化学: 用作血管紧张素受体拮抗剂研究中的参考化合物。

    生物学: 用于肾素-血管紧张素系统及其在心血管生理学中的作用研究。

    医学: 研究其在治疗高血压和相关心血管疾病中的潜在治疗效果。

    工业: 用于开发针对血管紧张素受体的新型药物

作用机制

A-81988 通过竞争性结合血管紧张素 I 型受体发挥作用,从而阻断血管紧张素 II 的作用。这种抑制阻止了血管紧张素 II 的血管收缩和醛固酮分泌作用,导致血压下降。 所涉及的分子靶标包括血管紧张素 I 型受体,这些受体主要存在于血管平滑肌细胞中 .

相似化合物的比较

Table 1. Structural Comparison of this compound and Key Analogues

Compound Core Structure Substituents Tetrazole Position Key Structural Differences Reference
This compound Pyridine-3-carboxylic acid N-n-propyl, [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl Ortho Pyridine ring; n-propyl chain
A81282 Pyrimidine-5-carboxylic acid N-butyl, [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl Ortho Pyrimidine ring; butyl chain
Losartan Biphenyl tetrazole Chlorophenyl, imidazole-methyl Ortho Imidazole moiety; chlorophenyl substitution
  • Core Heterocycle : this compound’s pyridine ring distinguishes it from A81282 (pyrimidine) and Losartan (imidazole). The pyridine/pyrimidine cores influence electronic properties and receptor-binding kinetics .

Functional Analogues

Table 2. Functional and Clinical Profiles

Compound Target Selectivity Potency (pKi/IC50) Secondary Targets Clinical Status Reference
This compound AT1 receptor antagonist Potent (exact value N/A) None reported No development reported
TD-0212 TFA Dual AT1/NEP inhibitor AT1: pKi 8.9; NEP: pIC50 9.2 Neprilysin (NEP) Preclinical research
Irbesartan AT1 receptor antagonist pKi ~8.3 None Marketed (hypertension)
SL910102 AT1 receptor antagonist Not specified None Research compound
  • Selectivity : this compound and Irbesartan are AT1-specific, whereas TD-0212 TFA also inhibits neprilysin (NEP), offering dual cardiorenal benefits .
  • Clinical Utility : Unlike Irbesartan (a clinically approved antihypertensive), this compound remains confined to experimental studies .

Mechanistic and Therapeutic Implications

  • Tetrazole Role : The ortho-tetrazole group in this compound and Losartan enhances binding affinity to AT1 receptors by mimicking the carboxylate group of angiotensin II .
  • Non-Peptidic Design: this compound’s non-peptidic structure avoids enzymatic degradation, a shared advantage with Losartan and Irbesartan, which improves oral bioavailability .
  • Dual-Action Compounds: TD-0212 TFA’s dual inhibition of AT1 and NEP highlights a therapeutic strategy superior to monotherapy in heart failure, contrasting with this compound’s singular targeting .

生物活性

A81988, also known as A-81988, is a nonpeptide angiotensin II receptor antagonist that has been studied for its biological activity, particularly in the context of renal function and cardiovascular responses. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.

This compound primarily functions as an antagonist of the angiotensin II type 1 (AT1) receptor. By inhibiting this receptor, this compound plays a significant role in modulating vascular resistance and renal blood flow (RBF). The compound's action is particularly pronounced in developing models, such as piglets, where it has been shown to produce significant increases in RBF without affecting mean arterial pressure (MAP) or glomerular filtration rate (GFR) .

Key Findings:

  • In studies involving developing piglets, this compound administration led to a 23.2% increase in RBF , highlighting its efficacy in enhancing renal perfusion .
  • The compound appears to counterbalance the effects of vasoconstrictors like angiotensin II (AII), which are highly activated during renal development .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Study/Experiment Subject Dosage Effect on RBF Effect on MAP/GFR
Study 1Developing PigletIntrarenal infusion+23.2%No significant change
Study 2Adult PigIntrarenal infusionNo significant changeNo significant change
Study 3Rat Liver MembranesRadioligand binding assaysHigh affinity bindingNot applicable

Case Study 1: Renal Hemodynamics in Developing Piglets

In a controlled study, this compound was infused intrarenally in both developing piglets and adult pigs. The results indicated that while adult pigs showed no significant change in RBF upon treatment with this compound, the developing piglets exhibited a marked increase. This suggests that the biological activity of this compound is more pronounced in younger animals, potentially due to differences in renal vascular resistance and developmental factors .

Case Study 2: Comparative Binding Affinity

In vitro studies involving radioligand binding assays demonstrated that this compound binds with high specificity to AT1 receptors in rat liver membranes. This binding affinity is crucial for its effectiveness as an antagonist and supports its potential therapeutic applications in conditions associated with elevated angiotensin II levels .

Implications for Therapeutic Use

The distinct biological activity of this compound suggests several potential therapeutic applications:

  • Hypertension Management : By blocking AT1 receptors, this compound may help reduce blood pressure by preventing vasoconstriction mediated by angiotensin II.
  • Renal Protection : Its ability to enhance renal blood flow without altering GFR makes it a candidate for protecting renal function in conditions where blood supply is compromised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A81988
Reactant of Route 2
A81988

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。